5-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzofuran core, a pyrrolidine ring, and a methoxyphenyl group. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions.
Incorporation of the Methoxyphenyl Group: This can be done through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
5-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Pyrrolidine Derivatives: Compounds with similar nitrogen-containing rings and pharmacological properties.
Uniqueness
5-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H25FN2O3 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
5-fluoro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H25FN2O3/c1-15-19-13-17(24)7-10-21(19)29-22(15)23(27)25-14-20(26-11-3-4-12-26)16-5-8-18(28-2)9-6-16/h5-10,13,20H,3-4,11-12,14H2,1-2H3,(H,25,27) |
InChI Key |
FFEPXNGDHQCIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCC4 |
Origin of Product |
United States |
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